molecular formula C6H4N2NaO7S B1202642 Sodium 2,4-dinitrobenzenesulfonate CAS No. 885-62-1

Sodium 2,4-dinitrobenzenesulfonate

Cat. No.: B1202642
CAS No.: 885-62-1
M. Wt: 271.16 g/mol
InChI Key: YBUDIIJTXCIQSP-UHFFFAOYSA-N
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Description

Sodium 2,4-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H3N2NaO7S. It is a sodium salt of 2,4-dinitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Sodium 2,4-dinitrobenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . Additionally, this compound can be functionalized with carbon dots to create fluorescent probes for imaging biothiols in living cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe for biothiols, which are crucial in regulating normal physiological processes . The compound’s interaction with biothiols can be used to detect abnormal levels of these molecules, which are often associated with diseases such as liver damage, dementia, and Alzheimer’s disease . This interaction highlights the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in organic reactions. It can catalyze the synthesis of trioxane and the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . The compound’s ability to act as a catalyst is due to its unique chemical structure, which allows it to interact with various biomolecules and facilitate chemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . It is also hygroscopic and moisture-sensitive, which means it must be stored properly to maintain its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its use as a fluorescent probe for biothiols .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage information is limited, it is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation at high doses . These adverse effects highlight the importance of careful dosage management in experimental settings to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a catalyst in organic reactions . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in biochemical reactions.

Scientific Research Applications

Properties

CAS No.

885-62-1

Molecular Formula

C6H4N2NaO7S

Molecular Weight

271.16 g/mol

IUPAC Name

sodium;2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);

InChI Key

YBUDIIJTXCIQSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na]

Key on ui other cas no.

885-62-1

Pictograms

Irritant

Related CAS

89-02-1 (Parent)

Synonyms

2,4-dinitrobenzenesulfonic acid
2,4-dinitrobenzenesulfonic acid, sodium salt
sodium 2,4 dinitrobenzenesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Sodium 2,4-dinitrobenzenesulfonate a potential anti-tumor agent?

A1: this compound acts as an inhibitor of ecto-5'-nucleotidase. [] Ecto-5'-nucleotidases are enzymes found on the surface of cells, and their inhibition has been linked to anti-tumor activity. While the exact mechanism is still under investigation, the inhibition of these enzymes might disrupt the balance of nucleotides outside cancer cells, potentially hindering their growth and proliferation.

Q2: How potent is this compound as an inhibitor of ecto-5'-nucleotidase compared to other known inhibitors?

A2: Research indicates that this compound exhibits a Ki value of 0.66 μM for human ecto-5'-nucleotidase. [] This potency is comparable to other reported inhibitors, making it a promising candidate for further investigation. Furthermore, the compound demonstrates advantageous characteristics like low molecular weight and water solubility, which could be beneficial for its development as a potential therapeutic.

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